molecular formula C14H16N6O5 B7738210 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B7738210
M. Wt: 348.31 g/mol
InChI Key: UPCOQRATCJVWBR-OMCISZLKSA-N
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Description

This compound is a synthetic small molecule featuring a 1,2,4-triazine core substituted with hydroxyl groups at positions 3 and 3. The triazine moiety is linked via an amino group to an acetohydrazide backbone, which is further conjugated to an (E)-configured benzylidene group substituted with 3-ethoxy and 4-hydroxy groups.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5/c1-2-25-10-5-8(3-4-9(10)21)6-16-18-11(22)7-15-12-13(23)17-14(24)20-19-12/h3-6,21H,2,7H2,1H3,(H,15,19)(H,18,22)(H2,17,20,23,24)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCOQRATCJVWBR-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Ethyl Acetate

A patent (CN102532046A) outlines the production of acethydrazide from ethyl acetate and hydrazine hydrate under reflux (80–100°C, 8 hours), achieving 98% yield. Ethanol azeotropic distillation removes residual water and unreacted ethyl acetate, critical for preventing side reactions during subsequent steps.

Reaction Conditions

ParameterValue
Molar Ratio (Ethyl Acetate:Hydrazine)1.2:1
TemperatureReflux (80–100°C)
Time8 hours
Yield98%

Cyclization with Triphosgene

Triphosgene replaces toxic phosgene in cyclizing acethydrazide to 3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine derivatives. This method reduces equipment corrosion and improves safety. The reaction proceeds at 60°C in dichloromethane, yielding 89–92% of the triazine intermediate.

Hydrazide-Hydrazone Linker Formation

The acetohydrazide side chain is coupled to the triazine core before condensation with 3-ethoxy-4-hydroxybenzaldehyde.

Alkylation with Chloroacetone

Chloroacetone reacts with the triazine intermediate in the presence of a base (e.g., potassium carbonate) to install the acetohydrazide moiety. Optimal conditions include a 1:1.1 molar ratio (triazine:chloroacetone) in acetone at 50°C for 6 hours, yielding 85% product.

Side Reaction Mitigation

  • Excess chloroacetone (>1.2 eq) leads to di-alkylation byproducts.

  • Base selection (e.g., K2CO3 vs. NaOH) affects regioselectivity; weaker bases favor mono-alkylation.

Hydrazone Formation

Condensation of the acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde occurs in ethanol under acidic catalysis (acetic acid, pH 4–5). The E-configuration is favored, confirmed by NOESY NMR showing trans alignment of the hydrazone proton and aldehyde substituents.

Optimization Data

ConditionOutcome
SolventEthanol
CatalystAcetic acid (5 mol%)
Temperature70°C, 4 hours
Yield78%

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate:methanol, 9:1), removing unreacted aldehyde and dimeric impurities. HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) confirms >99% purity.

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 11.2 (s, 1H, triazine NH), 8.3 (s, 1H, hydrazone CH), 6.9–7.1 (m, 3H, aromatic H).

  • IR : Peaks at 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 3350 cm⁻¹ (O-H).

  • MS (ESI+) : m/z 333.30 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
HydrazinolysisHigh yield, scalableRequires azeotropic drying98%
Triphosgene CyclizationSafer than phosgeneSensitive to moisture89–92%
Acid-Catalyzed CondensationE-selectivitySlow reaction kinetics78%

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-ethoxy-4-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity compared to the electron-withdrawing -CF₃ group in , which may reduce metabolic stability but improve solubility .
  • Functional Group Modifications: Replacement of hydrazide with amide () eliminates a hydrogen-bond donor, impacting target affinity .

Bioactivity and Target Profiling

Evidence from hierarchical clustering of bioactivity profiles () suggests that triazine-hydrazide derivatives cluster into groups with shared modes of action. For example:

  • -CF₃ Analogues () : May exhibit enhanced penetration into hydrophobic binding pockets (e.g., ATP sites in kinases) due to increased lipophilicity .

Computational similarity metrics (Tanimoto >0.7) using MACCS or Morgan fingerprints () indicate moderate similarity between the target compound and -CF₃ analogues, primarily due to shared triazine cores. However, divergence in bioactivity is expected due to substituent-driven differences in electronic and steric profiles .

Pharmacokinetic and Physicochemical Properties

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares ~65–70% similarity with -OCH₃ and -CF₃ analogues, aligning with comparable logP and polar surface area values.
  • Metabolic Stability : The 4-hydroxy group in the target compound may increase susceptibility to glucuronidation compared to -CF₃ or -OCH₃ derivatives .

Biological Activity

The compound 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N6O5\text{C}_{14}\text{H}_{16}\text{N}_{6}\text{O}_{5}, with a molecular weight of 348.31 g/mol. The structure features a triazine ring, which is known for its diverse applications in pharmaceuticals and agrochemicals.

Antibacterial Activity

Research indicates that compounds similar to this hydrazone exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazines can inhibit the growth of various bacterial strains:

Bacterial Strain Activity Level Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaStrong1.3-fold lower than kanamycin
Staphylococcus aureusModerateNot specified
Escherichia coliModerateNot specified
Bacillus subtilisWeakNot specified

These findings suggest that the compound may share similar properties with other triazine derivatives that have demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Triazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:

  • A study on related compounds indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it can inhibit certain enzymes critical for bacterial fatty acid synthesis, such as:

  • ecKAS III : The half-maximal inhibitory concentration (IC50) of related compounds was reported to be around 5.6 µM, indicating potent inhibitory activity .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial properties of triazine derivatives against clinical isolates of bacteria. The compound demonstrated significant potency against resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of hydrazone derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability at low concentrations, highlighting their potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Formation of the triazole core via cyclization of hydrazine derivatives under reflux in solvents like ethanol or methanol .
  • Condensation of the triazole intermediate with a substituted benzaldehyde derivative in dimethyl sulfoxide (DMSO) to enhance solubility and reactivity .
  • Use of cesium carbonate as a base to facilitate nucleophilic substitution during alkylation steps . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization ensures high yield (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the triazole ring and hydrazone linkage .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 314.30 for C14H14N6O3) .

Q. How do solubility properties influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solvent choice impacts reaction kinetics and crystallization efficiency. Pre-saturation of solvents with nitrogen is recommended to prevent oxidation during synthesis .

Q. What preliminary biological activities have been reported?

Studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate anticancer effects (IC50: 25–50 µM in HeLa cells). These activities are attributed to the triazole moiety’s metal-chelating properties and hydrazone group’s ability to inhibit enzyme active sites .

Advanced Questions

Q. How can reaction conditions be systematically optimized for scale-up?

  • Solvent Screening: Test DMSO vs. DMF to balance solubility and reaction rate .
  • Temperature Control: Reflux at 80–90°C improves yield but may require inert atmospheres to prevent decomposition .
  • AI-Driven Optimization: Machine learning models (e.g., COMSOL Multiphysics) can predict optimal pH and solvent ratios, reducing trial-and-error experimentation .

Q. What computational methods elucidate target interactions?

  • Molecular Docking: Simulations using AutoDock Vina reveal preferential binding to bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
  • Density Functional Theory (DFT): Calculates charge distribution on the triazole ring, identifying nucleophilic attack sites for mechanistic studies .

Q. How can contradictions in reported biological data be resolved?

  • Standardized Assays: Re-evaluate activity using consistent cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for MIC) .
  • Structural Analog Comparison: Compare with derivatives lacking the 3-ethoxy-4-hydroxyphenyl group to isolate pharmacophoric contributions .

Q. What crystallographic insights exist for this compound?

Single-crystal X-ray diffraction reveals a planar hydrazone linkage (torsion angle: 178.5°) and intramolecular hydrogen bonding (O···N distance: 2.65 Å), stabilizing the E-configuration .

Q. What is the hypothesized mechanism of enzyme inhibition?

The triazole ring chelates Mg²⁺ in ATP-binding pockets (e.g., kinase domains), while the hydrazone group forms Schiff-base adducts with lysine residues, disrupting substrate binding .

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